1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride
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Overview
Description
1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a pyridine ring, a propanenitrile group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride involves multiple steps. The initial step typically includes the formation of the pyridine ring, followed by the introduction of the propanenitrile group. The trifluoromethyl-substituted phenyl group is then attached to the pyridine ring. The final step involves the conversion of the compound to its hydrochloride salt form. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like flow chemistry may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-
- 2H-Pyran, 3,4-dihydro-
Uniqueness
1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct chemical properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
84226-24-4 |
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Molecular Formula |
C15H16ClF3N2 |
Molecular Weight |
316.75 g/mol |
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]propanenitrile;hydrochloride |
InChI |
InChI=1S/C15H15F3N2.ClH/c16-15(17,18)14-4-1-3-13(11-14)12-5-9-20(10-6-12)8-2-7-19;/h1,3-5,11H,2,6,8-10H2;1H |
InChI Key |
ZIINIICZYAQPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC#N.Cl |
Origin of Product |
United States |
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